Poloxime

Description

Properties

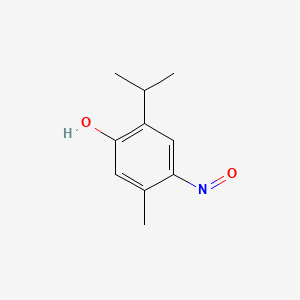

IUPAC Name |

5-methyl-4-nitroso-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVCMSSJMLGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062350 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-54-7 | |

| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrosothymol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Poloxamer block copolymers.

An In-depth Technical Guide to the Synthesis and Characterization of Poloxamer Block Copolymers

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known under the trade name Pluronics®, are a class of synthetic triblock copolymers with a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks.[1][2] This amphiphilic structure grants them unique surfactant properties, making them invaluable in a wide range of applications, particularly in the pharmaceutical industry as emulsifiers, solubilizers, and drug delivery vehicles.[3][4][5][6] Their ability to self-assemble into micelles in aqueous solutions allows for the encapsulation of poorly soluble drugs, enhancing their bioavailability.[5] Furthermore, many Poloxamers exhibit thermoreversible gelation, transitioning from a liquid to a gel upon warming, a property exploited for sustained drug release.[3][7]

This guide provides a comprehensive overview of the synthesis and characterization of Poloxamer block copolymers, offering detailed experimental protocols and structured data for researchers in the field.

Synthesis of Poloxamer Block Copolymers

Poloxamers are synthesized via a sequential anionic ring-opening polymerization process.[8] The synthesis begins with the polymerization of propylene (B89431) oxide (PO) initiated by a low molecular weight difunctional alcohol (like propylene glycol) in the presence of an alkaline catalyst, typically potassium or sodium hydroxide (B78521). This forms the central hydrophobic PPO block. Subsequently, ethylene (B1197577) oxide (EO) is introduced and polymerizes from both ends of the PPO block, creating the two hydrophilic PEO chains.[8] The molecular weight of the final copolymer is controlled by the initial amount of propylene glycol and the respective amounts of propylene oxide and ethylene oxide added.[9][10]

Experimental Protocol: Synthesis of Poloxamers

Materials:

-

Propylene glycol (initiator)

-

Propylene oxide (PO)

-

Ethylene oxide (EO)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

-

Inert solvent (e.g., toluene)

-

Neutralizing agent (e.g., hydrochloric acid or phosphoric acid)

-

Purification solvents (e.g., diethyl ether for precipitation)

-

Nitrogen gas supply

Procedure:

-

Reactor Setup: A dry, nitrogen-purged polymerization reactor equipped with a mechanical stirrer, temperature control, and inlets for monomers and nitrogen is charged with propylene glycol and the alkaline catalyst.

-

Propoxylation: The reactor is heated, and propylene oxide is slowly fed into the mixture. The exothermic reaction is carefully controlled to maintain the desired temperature. This step continues until the target molecular weight for the PPO block is achieved.[8]

-

Ethoxylation: Following the complete polymerization of PO, ethylene oxide is introduced into the reactor. The polymerization continues, adding PEO blocks to both ends of the PPO chain.[8] The reaction is monitored until the desired total molecular weight and PEO/PPO ratio are reached.

-

Neutralization and Purification: Once the polymerization is complete, the reaction is cooled, and the catalyst is neutralized with an appropriate acid. The resulting salt is typically removed by filtration.[8]

-

Isolation: The final Poloxamer product is isolated, often by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum to remove any residual solvent.[11]

Characterization of Poloxamer Block Copolymers

A suite of analytical techniques is employed to characterize the synthesized Poloxamers, ensuring they meet the required structural and physicochemical properties.

Structural and Compositional Analysis

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a primary technique for confirming the triblock structure and quantifying the weight percentage of PEO.[12][13] The distinct chemical shifts of the protons in the PEO and PPO blocks allow for their integration and subsequent calculation of their relative proportions.[1][14]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the Poloxamer sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic signals: the methyl protons (-CH₃) of the PPO block appear as a doublet around 1.1 ppm.[1][15]

-

The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of both PEO and PPO backbones appear in a complex multiplet region around 3.2-3.8 ppm.[13][15]

-

-

Calculation of PEO Content: Integrate the area of the PPO methyl proton signal (A₂) and the backbone proton signals (A₁). The weight percent of oxyethylene can be calculated using the formula provided by the United States Pharmacopeia (USP): % Oxyethylene = (3300 * α) / (33 * α + 58), where α = (A₁ / A₂) - 1.[13][15]

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16][17][18] The technique separates polymer molecules based on their hydrodynamic volume in solution.

Experimental Protocol: GPC/SEC Analysis

-

System Setup: Use a GPC/SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., PLgel or TSKgel columns) for the expected molecular weight range.[16][19]

-

Eluent Preparation: Prepare a suitable mobile phase that fully solvates the polymer, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often with a salt like LiBr to prevent aggregation.[16]

-

Calibration: Calibrate the system using narrow PDI polymer standards (e.g., PEO or polystyrene standards).

-

Sample Analysis: Dissolve the Poloxamer sample in the mobile phase and inject it into the system.

-

Data Processing: The elution profile is used to calculate Mn, Mw, and PDI relative to the calibration curve.

Physicochemical Properties

Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which unimers start to self-assemble into micelles.[20] It can be determined by monitoring a physical property that changes abruptly at the CMC, such as surface tension or the fluorescence of a hydrophobic probe.

Experimental Protocol: CMC Determination by Fluorimetry

-

Probe Selection: Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment (e.g., pyrene).

-

Sample Preparation: Prepare a series of Poloxamer solutions of varying concentrations in water, each containing a constant, low concentration of the pyrene (B120774) probe.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each solution. For pyrene, monitor the intensity ratio of the first and third vibronic peaks (I₁/I₃).

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the Poloxamer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius (size) and size distribution of the Poloxamer micelles in solution.

Experimental Protocol: DLS Analysis

-

Sample Preparation: Prepare a Poloxamer solution at a concentration significantly above the CMC in a suitable buffer or deionized water. Filter the solution to remove dust particles.

-

Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

Analysis: The autocorrelation function of the intensity fluctuations is analyzed to calculate the diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of Poloxamers, including their melting temperature (Tm) and the sol-gel transition temperature.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the Poloxamer sample (5-10 mg) into an aluminum DSC pan and seal it.

-

Thermal Program: Place the pan in the DSC instrument. Run a heat-cool-heat cycle over a defined temperature range (e.g., -20°C to 100°C) at a controlled heating/cooling rate (e.g., 10°C/min).

-

Data Analysis: The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal transitions. The peak maximum of an endotherm is typically taken as the melting temperature.[21]

Quantitative Data of Common Poloxamers

The properties of Poloxamers vary significantly depending on the lengths of the PEO and PPO blocks. This variation allows for the selection of a specific Poloxamer grade for a particular application.

| Poloxamer Type | Approx. Mn ( g/mol ) | PEO Content (% w/w) | HLB Value | Approx. CMC (Molar) |

| P188 (F68) | 8400[22] | 80[1] | 29 | 4.8 x 10⁻⁴[23] |

| P237 (F87) | 7700 | 70 | 24 | - |

| P338 (F108) | 14600 | 80 | 27 | - |

| P407 (F127) | 12600[24] | 70[24] | 22 | 2.8 x 10⁻⁶[23] |

Note: Values can vary slightly between different suppliers and measurement techniques.

Self-Assembly and Micellization

In an aqueous environment and above the critical micelle concentration (CMC) and critical micelle temperature (CMT), Poloxamer molecules spontaneously self-assemble into spherical micelles.[25] This process is entropically driven by the hydrophobic effect. The hydrophobic PPO blocks form a core, creating a microenvironment suitable for encapsulating hydrophobic drug molecules, while the hydrophilic PEO blocks form a hydrated outer shell, or corona.[5] This corona provides steric stabilization and ensures the micelle's solubility in aqueous media.[25]

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poloxamer-Driven Drug Delivery System for Anti-Inflammatory Drugs Using Small-Angle Neutron Scattering Approach [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Oxyethylene in Poloxamers in Full Automation on the Fourier 80 - Lab Alliance [laballiance.com.my]

- 13. DSpace [diposit.ub.edu]

- 14. Quantification of Oxyethylene in Poloxamers in Full Automation on the Fourier 80 | Bruker [bruker.com]

- 15. magritek.com [magritek.com]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. resolvemass.ca [resolvemass.ca]

- 19. researchgate.net [researchgate.net]

- 20. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Mechanism of action of Poloxamer in drug delivery systems.

An In-Depth Technical Guide on the Core Mechanism of Action of Poloxamer in Drug Delivery Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of Poloxamers, also known under the trade name Pluronics®, in advanced drug delivery systems. It delves into their fundamental physicochemical properties, their role in enhancing drug solubility and stability, and their function as biological response modifiers.

Introduction to Poloxamers

Poloxamers are synthetic nonionic triblock copolymers composed of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[1][2][3][4][5][6][7] This PEO-PPO-PEO structure imparts an amphiphilic character, which is fundamental to their utility in drug delivery.[1][2][3][8][9][10][11] Poloxamers are recognized for their excellent biocompatibility, low toxicity, and have received approval from the U.S. Food and Drug Administration (FDA) for use in pharmaceutical formulations.[6][7][8][12][13][14]

The properties of a specific Poloxamer are determined by the lengths of its PEO and PPO blocks.[4] The nomenclature, such as Poloxamer 407 (P407) or Pluronic® F127, reflects the approximate molecular mass of the PPO core and the weight percentage of the PEO content.[4] This versatility allows for the selection of Poloxamers with tailored properties for specific drug delivery applications.

Core Mechanisms of Action

The functionality of Poloxamers in drug delivery is primarily driven by four interconnected mechanisms: micellization for drug solubilization, thermoreversible gelation for sustained release, controlled drug release kinetics, and biological response modification to overcome physiological barriers.

Micellization and Drug Solubilization

In an aqueous environment, when the concentration of Poloxamer surpasses its critical micelle concentration (CMC) and the temperature is above the critical micellization temperature (CMT), the individual polymer chains (unimers) self-assemble into spherical micelles.[1][2][3][4][15] These nano-sized structures, typically 10 to 100 nm in diameter, possess a core-shell architecture.[6][16]

-

Hydrophobic Core: The inner core is formed by the hydrophobic PPO blocks, creating a microenvironment suitable for encapsulating poorly water-soluble (hydrophobic) drugs.[2][8][10][11][14][16]

-

Hydrophilic Corona: The outer shell, or corona, consists of the hydrophilic PEO blocks, which interface with the surrounding aqueous medium, ensuring the stability of the micelle in circulation.[8][11]

This encapsulation mechanism effectively increases the aqueous solubility and stability of numerous hydrophobic drugs, which is a significant challenge in pharmaceutical formulation.[8][9][10][12][14][17][18]

Thermoreversible Gelation

A hallmark property of concentrated Poloxamer solutions is their ability to undergo a reversible sol-gel transition in response to temperature changes.[1][4][9][16][19][20] At lower temperatures (e.g., room temperature), the solution exists as a low-viscosity liquid (sol), which facilitates easy administration via injection.[1][21] Upon exposure to higher temperatures, such as physiological body temperature (37°C), the solution transforms into a viscous, semi-solid gel.[1][16]

The mechanism behind this transition involves a shift in the hydrophobic/hydrophilic balance of the polymer blocks.[20] As the temperature rises, the PPO blocks become less soluble, driving further micellization.[15] In concentrated solutions, these micelles become so numerous that they arrange into a closely packed, ordered lattice structure (e.g., cubic packing), leading to the formation of a gel network that entraps the aqueous phase.[19][20] This in situ gelling capability is highly advantageous for creating depots that provide sustained drug release at the site of administration.[1][16][19][22]

Controlled Drug Release

Drug release from Poloxamer-based hydrogels is a complex process governed by two primary mechanisms: diffusion and gel erosion.[23]

-

Diffusion: The drug molecules diffuse through the aqueous channels within the three-dimensional gel matrix. The rate of diffusion is influenced by the viscosity of the gel, the size of the aqueous channels, and the physicochemical properties of the drug itself.[23][24]

-

Gel Erosion: The gel matrix gradually dissolves or erodes over time, releasing the entrapped drug. The rate of erosion is dependent on the Poloxamer concentration and the surrounding physiological environment.[23]

The overall release profile is often a combination of these two phenomena.[23] For many formulations, the release kinetics can be sustained over an extended period and may follow zero-order kinetics, indicating a constant rate of drug release.[22][25]

Biological Response Modification

Beyond their role as inert delivery vehicles, Poloxamers have been shown to be potent biological response modifiers.[17][26] This activity is particularly significant in overcoming challenges in cancer chemotherapy.

Inhibition of P-glycoprotein (P-gp) and Overcoming Multidrug Resistance (MDR): A primary cause of chemotherapy failure is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[26] P-gp actively transports a wide range of anticancer drugs out of the cancer cell, reducing their intracellular concentration and therapeutic efficacy.

Poloxamer unimers can inhibit P-gp function, thereby sensitizing MDR cancer cells to chemotherapy.[4][12][17][18][26] The proposed mechanisms for this inhibition include:

-

ATP Depletion: Poloxamers can interfere with mitochondrial respiration in cancer cells, leading to a significant depletion of intracellular ATP, the energy source required for P-gp-mediated drug efflux.[26][27]

-

Membrane Fluidization: Poloxamer unimers can insert into the cell membrane, altering its microviscosity and fluidity.[26][27] This can disrupt the conformation and function of membrane-bound P-gp.[27]

By inhibiting P-gp, Poloxamers enhance the intracellular accumulation and retention of chemotherapeutic agents in resistant tumors.[26]

Enhancement of Bioadhesion: While Poloxamer gels themselves have relatively weak bioadhesive properties, they can be blended with mucoadhesive polymers like hyaluronic acid, carbomers, or chitosan.[28][29][30] These composite formulations exhibit enhanced adhesion to mucosal surfaces, which prolongs the residence time of the drug at the site of application, thereby improving drug absorption and therapeutic efficacy.[29][30][31]

Quantitative Data

The selection of a Poloxamer for a specific application depends on its physicochemical properties.

Table 1: Physicochemical Properties of Commonly Used Poloxamers

| Poloxamer Grade | Pluronic® Name | Molecular Weight (Da) | PEO/PPO Units (approx.) | PEO Content (%) | Form at 25°C | Critical Micelle Concentration (CMC) |

| Poloxamer 407 | F127 | 12,600 | PEO100-PPO65-PEO100 | 70 | Solid Flake | 0.7% w/v (at 25°C) |

| Poloxamer 188 | F68 | 8,400 | PEO76-PPO29-PEO76 | 80 | Solid Flake | 4-8% w/v (at 25°C) |

| Poloxamer 338 | F108 | 14,600 | PEO132-PPO50-PEO132 | 80 | Solid Flake | >24% w/v (at 25°C) |

| Poloxamer 237 | F87 | 7,700 | PEO64-PPO37-PEO64 | 70 | Solid Flake | 3.5% w/v (at 25°C) |

| Poloxamer 124 | L44 | 2,200 | PEO12-PPO20-PEO12 | 40 | Liquid | 1.5% w/v (at 25°C) |

Data compiled from multiple sources. CMC values can vary with temperature and the presence of solutes.[1][15]

Table 2: Representative Drug Release from Poloxamer 407 (P407) Gels

| Drug | P407 Conc. (% w/w) | Release System | Release Kinetics Model | Key Finding | Reference |

| Morphine-HCl | 20-25% | In vitro diffusion cell | Zero-order | Constant release of 150 µg cm⁻²h⁻¹ was achieved. | [25] |

| Ibuprofen | 15-30% | In vitro release test | Diffusion-based | Sustained release for up to 12 hours. | [24] |

| Interleukin-1 Receptor Antagonist (IL-1Ra) | 16% | In vitro stability/release | Not specified | Provided sustained delivery and conformational stability for the protein. | [32] |

| Polyethylene Glycols (PEGs) | 20-24% (+10% P188) | In vivo (rats, IM injection) | Near zero-order | Achieved sustained in vivo behavior for macromolecules. | [22] |

Experimental Protocols

This section details common methodologies used to characterize Poloxamer-based drug delivery systems.

Determination of Sol-Gel Transition Temperature (Tsol-gel)

The Tsol-gel is a critical parameter for in situ gelling systems. A common and simple method is the tube inverting test.

Methodology:

-

Preparation: Prepare Poloxamer solutions of varying concentrations (e.g., 15-30% w/w) in vials by dispersing the polymer in cold water (4°C) and allowing it to dissolve completely overnight under refrigeration.[19]

-

Equilibration: Place the vials containing 2 mL of the Poloxamer solution in a temperature-controlled water bath.

-

Heating: Start the water bath at a low temperature (e.g., 10°C) and increase the temperature slowly, typically in increments of 1°C. Allow the samples to equilibrate for 5-10 minutes at each temperature.

-

Observation: After each equilibration period, invert the vials 90 degrees.

-

Determination: The Tsol-gel is defined as the temperature at which the solution no longer flows upon inversion.[19][22] More precise measurements can be obtained using a rheometer to identify the crossover point of the storage modulus (G') and loss modulus (G'').[28]

In Vitro Drug Release Study

This protocol measures the rate and extent of drug release from a Poloxamer gel formulation.

Methodology:

-

Apparatus: Use a vertical diffusion cell (e.g., Franz cell). The apparatus consists of a donor compartment and a receptor compartment, separated by a synthetic membrane (e.g., cellulose (B213188) acetate, 5000 Da molecular weight cutoff).[25]

-

Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring to ensure sink conditions.

-

Sample Application: Accurately weigh and place a specific amount of the drug-loaded Poloxamer gel into the donor compartment, directly onto the membrane.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed buffer.

-

Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Calculation: Calculate the cumulative amount of drug released per unit area of the membrane over time and plot the release profile. The data can then be fitted to various kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[24]

Evaluation of P-gp Inhibition

This assay assesses the ability of Poloxamers to inhibit P-gp-mediated efflux in a cell-based model.

Methodology:

-

Cell Culture: Use a cell line that overexpresses P-gp, such as the human colon adenocarcinoma cell line Caco-2, cultured to form confluent monolayers on permeable supports (e.g., Transwell® inserts).[33]

-

Test Compounds: Prepare solutions of a known P-gp substrate (e.g., doxorubicin (B1662922) or the fluorescent dye Rhodamine 123) with and without the Poloxamer at a non-cytotoxic concentration. A known P-gp inhibitor like verapamil (B1683045) is used as a positive control.[33]

-

Incubation: Add the test solutions to the apical side of the Caco-2 cell monolayers and incubate at 37°C for a defined period (e.g., 2 hours).

-

Cell Lysis and Analysis: After incubation, wash the cells thoroughly with cold buffer to remove extracellular substrate. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the intracellular concentration of the substrate. For doxorubicin, this can be done via HPLC or fluorescence measurement. For Rhodamine 123, quantify using a fluorescence plate reader.

-

Interpretation: An increase in the intracellular accumulation of the P-gp substrate in the presence of the Poloxamer, compared to the control group (substrate alone), indicates inhibition of P-gp efflux activity.[33]

References

- 1. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmb-journal.com [nmb-journal.com]

- 3. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poloxamer - Wikipedia [en.wikipedia.org]

- 5. Poloxamer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Loaded Biocompatible Nanocarriers Embedded in Poloxamer 407 Hydrogels as Therapeutic Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pluronic block copolymers in drug delivery: from micellar nanocontainers to biological response modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scite.ai [scite.ai]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dl.begellhouse.com [dl.begellhouse.com]

- 18. Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Thermoreversible gels for the encapsulation of macrophages: evaluation of polymer type on rheology and cytocompatibility - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00056G [pubs.rsc.org]

- 21. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Poloxamer-based in situ hydrogels for controlled delivery of hydrophilic macromolecules after intramuscular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Controlled release of morphine from a poloxamer 407 gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 28. Enhancement of the mechanical and drug-releasing properties of poloxamer 407 hydrogels with casein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Poloxamer sols endowed with in-situ gelability and mucoadhesion by adding hypromellose and hyaluronan for prolonging corneal retention and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mucoadhesive Poloxamer-Based Hydrogels for the Release of HP-β-CD-Complexed Dexamethasone in the Treatment of Buccal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioadhesion: new possibilities for drug administration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Assessment of release kinetics, stability and polymer interaction of poloxamer 407-based thermosensitive gel of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Inhibition of P-glycoprotein pumps by PEO-PPO amphiphiles: branched versus linear derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration and Temperature of Poloxamer 188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and critical micelle temperature (CMT) of Poloxamer 188 (also known by the trade name Pluronic® F68). Poloxamer 188 is a non-ionic triblock copolymer consisting of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). Its amphiphilic nature drives the formation of micelles in aqueous solutions, a property crucial for its widespread use as a surfactant, emulsifier, solubilizing agent, and stabilizer in pharmaceutical formulations.[1] Understanding the CMC and CMT of Poloxamer 188 is paramount for optimizing its performance in various drug delivery systems.

Physicochemical Properties of Poloxamer 188

Poloxamer 188 is a white, waxy, powdered or flaked solid that is freely soluble in water. The approximate molecular weight of Poloxamer 188 is between 7680 and 9510 g/mol . Its structure, with a central hydrophobic PPO block and hydrophilic PEO blocks, gives it its characteristic surfactant properties.

Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT)

The formation of micelles by Poloxamer 188 in an aqueous solution is a thermodynamically driven process that occurs above a specific concentration, the Critical Micelle Concentration (CMC), and a specific temperature, the Critical Micelle Temperature (CMT). Below the CMC and CMT, Poloxamer 188 exists predominantly as individual polymer chains (unimers). As the concentration or temperature increases beyond these critical points, the unimers self-assemble into spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona.

The micellization process is influenced by several factors, including temperature, the presence of additives such as salts, and the overall composition of the solution.

Quantitative Data on CMC and CMT of Poloxamer 188

The following tables summarize the reported CMC and CMT values for Poloxamer 188 under various conditions. It is important to note that the reported values can vary depending on the experimental technique used for determination, the purity of the poloxamer, and the specific conditions of the measurement.

Table 1: Critical Micelle Concentration (CMC) of Poloxamer 188 in Aqueous Solutions

| Temperature (°C) | Solvent/Medium | CMC (mg/mL) | CMC (mM) | Reference |

| 25 | Water | Not readily established | - | [2] |

| 37 | Water (non-clinical grade) | 24 - 32 | ~2.8 - 3.8 | [2] |

| 37 | Water (clinical grade) | 29 - 38 | ~3.4 - 4.5 | [2] |

| Not Specified | Water | 0.743 | ~0.088 | [3][4] |

| Not Specified | Water | - | 0.48 | |

| Not Specified | Water | 1 (0.1% w/v) | ~0.12 | [5] |

| 25 | Phosphate Buffer (5 mM) | No micellization observed up to 10 mg/mL | - | [6] |

Table 2: Influence of Additives on the Micellization of Poloxamer 188

| Additive | Effect on CMC/CMT | Observations | Reference |

| Salts (e.g., NaCl) | Decrease CMT | Salts reduce the hydration of the PPO block, favoring micellization at lower temperatures.[1] | [1] |

| Phenol (B47542) | Induces micelle formation below the typical CMT | The addition of phenol can shift the CMT of Poloxamer 188 to below room temperature.[6] | [6] |

| Benzyl (B1604629) Alcohol | Modulates phenol-induced micellization | In the presence of phenol, benzyl alcohol can further lower the concentration of phenol required for micelle formation.[6] | [6] |

Experimental Protocols for CMC and CMT Determination

Several techniques are employed to determine the CMC and CMT of surfactants like Poloxamer 188. These methods rely on detecting the changes in the physicochemical properties of the solution as micelles are formed.

Surface Tension Method

This is a classic method for determining the CMC of surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, any additional surfactant molecules form micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of Poloxamer 188 with varying concentrations, ensuring the range covers the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent (e.g., deionized water) as a baseline.

-

Measure the surface tension of each Poloxamer 188 solution, starting from the lowest concentration.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the Poloxamer 188 concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a much smaller change or a plateau.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This method is highly sensitive and widely used for determining the CMC of non-ionic surfactants.

Principle: Pyrene is a hydrophobic fluorescent probe whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is high. When micelles are formed, pyrene preferentially partitions into the hydrophobic core of the micelles. This non-polar environment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration and identifying the inflection point.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻⁵ M.

-

Prepare a series of Poloxamer 188 solutions in water at various concentrations.

-

To each Poloxamer 188 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁷ M. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectra for each sample, typically in the range of 350-450 nm.

-

Measure the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each Poloxamer 188 concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Poloxamer 188 concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation, providing thermodynamic parameters of the process.

Principle: The formation of micelles is an enthalpically driven process. ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution of the same surfactant (or into the solvent). Below the CMC, the heat change upon injection is small (heat of dilution). As the concentration in the cell approaches and exceeds the CMC, the injected surfactant forms micelles, resulting in a significant heat change. The CMC is determined from the inflection point of the titration curve.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of Poloxamer 188 in the desired buffer at a concentration significantly above the expected CMC for the syringe.

-

Fill the sample cell with the same buffer (or a very dilute solution of the poloxamer).

-

Ensure both the syringe and cell solutions are thoroughly degassed to prevent bubble formation.

-

-

Instrumentation: Use an Isothermal Titration Calorimeter.

-

Measurement:

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the concentrated Poloxamer 188 solution from the syringe into the sample cell.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting titration curve will show a transition at the CMC. The data can be fitted to a suitable model to determine the CMC and the enthalpy of micellization (ΔH_mic).

-

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms through which Poloxamer 188 exerts its pharmacological effects, particularly its cytoprotective and anti-inflammatory properties. These effects are often linked to its ability to interact with and stabilize cell membranes, as well as modulate specific intracellular signaling pathways.

Inhibition of NF-κB and p38 MAPK Signaling Pathways

Poloxamer 188 has been shown to attenuate inflammatory responses by inhibiting the activation of key signaling pathways.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Poloxamer 188 can inhibit the activation of this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines.

-

p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and apoptosis. Inhibition of p38 MAPK activation by Poloxamer 188 contributes to its anti-inflammatory and neuroprotective effects.

Interaction with Cell Membranes and Modulation of Apoptosis

A key mechanism of action for Poloxamer 188 is its ability to insert into and stabilize damaged cell membranes. This interaction helps to maintain membrane integrity and prevent the leakage of cellular contents. Furthermore, by stabilizing the cell membrane and inhibiting pro-inflammatory signaling, Poloxamer 188 can also modulate apoptotic pathways, ultimately promoting cell survival.

Experimental Workflow for CMC Determination

The following diagram illustrates a general workflow for determining the CMC of Poloxamer 188 using one of the described experimental methods.

Conclusion

The critical micelle concentration and temperature are fundamental parameters that govern the behavior of Poloxamer 188 in aqueous solutions and, consequently, its efficacy in pharmaceutical applications. This guide has provided a detailed overview of these properties, including quantitative data, experimental methodologies for their determination, and insights into the molecular interactions of Poloxamer 188. For researchers and professionals in drug development, a thorough understanding and precise control of the CMC and CMT are essential for the rational design and optimization of Poloxamer 188-based drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly of Poloxamer Unimers into Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of Poloxamer unimers into micelles, a phenomenon of critical importance in drug delivery and various industrial applications. This document details the underlying principles, quantitative parameters, and experimental methodologies for characterizing this process.

Fundamental Principles of Poloxamer Micellization

Poloxamers, also known as Pluronics®, are non-ionic triblock copolymers consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. In aqueous solutions, these amphiphilic molecules exist as individual units, or "unimers," at low concentrations and temperatures. However, as the concentration and/or temperature increases, they self-assemble into spherical structures called micelles.

This self-assembly is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic PPO core of the Poloxamer minimizes its contact with water by forming the core of the micelle, while the hydrophilic PEO chains form a protective corona, interfacing with the aqueous environment. This arrangement enhances the overall stability of the system by increasing the entropy of the surrounding water molecules.

The formation of micelles is not instantaneous but occurs above a specific concentration, known as the Critical Micelle Concentration (CMC) , and a specific temperature, the Critical Micelle Temperature (CMT) . Below the CMC and CMT, Poloxamers primarily exist as unimers. As the concentration and temperature rise above these thresholds, an equilibrium is established between unimers and micelles, with the micellar form becoming increasingly predominant.

The characteristics of the PEO and PPO blocks, such as their length and ratio, significantly influence the CMC and CMT. Generally, a longer PPO block (increased hydrophobicity) leads to a lower CMC and CMT, as the driving force for self-assembly is stronger. Conversely, longer PEO blocks increase the hydrophilicity and steric hindrance, which can lead to a higher CMC and CMT.

Quantitative Data on Poloxamer Micellization

The following tables summarize key quantitative parameters for commonly used Poloxamers. These values can be influenced by the specific experimental conditions, such as the presence of salts or other excipients.

Table 1: Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT) of Selected Poloxamers

| Poloxamer | PEO Units (a) | PPO Units (b) | Molecular Weight (Da) | CMC (M) at 25°C | CMT (°C) at 10% w/v |

| Poloxamer 188 (F68) | ~80 | ~27 | ~8400 | 4.8 x 10⁻⁴[1] | > 30[1] |

| Poloxamer 407 (F127) | ~101 | ~56 | ~12600 | 2.8 x 10⁻⁶[1] | ~25 |

Table 2: Thermodynamic Parameters of Micellization for Selected Poloxamers

| Poloxamer | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| Poloxamer 407 (F127) | Negative (Spontaneous) | Generally positive (Endothermic) | Positive and dominant |

| Poloxamer 188 (F68) | Negative (Spontaneous) | Generally positive (Endothermic) | Positive and dominant |

Note: The thermodynamic parameters are temperature-dependent. The micellization of Poloxamers is predominantly an entropy-driven process.

Experimental Protocols for Characterization

Accurate determination of the CMC and CMT is crucial for the successful application of Poloxamers. The following are detailed protocols for key experimental techniques.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. In a polar aqueous solution, the pyrene emission spectrum shows distinct vibronic peaks. Upon incorporation into the hydrophobic core of a micelle, the spectrum undergoes characteristic changes, which can be used to determine the CMC.

Materials:

-

Poloxamer solution of known concentration

-

Pyrene stock solution in a volatile organic solvent (e.g., acetone (B3395972) or methanol)

-

High-purity water

-

Fluorometer

Protocol:

-

Pyrene Probe Preparation: Prepare a stock solution of pyrene at a concentration of approximately 1x10⁻³ M.

-

Sample Preparation:

-

Prepare a series of Poloxamer solutions with varying concentrations, bracketing the expected CMC.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.

-

Ensure the volume of the added pyrene solution is minimal to avoid significant changes in the Poloxamer concentration.

-

Gently mix the solutions and allow them to equilibrate for at least 2 hours in the dark to allow for pyrene partitioning and to avoid photodegradation.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 335 nm.

-

Record the emission spectra from 350 nm to 500 nm for each Poloxamer concentration.

-

Identify the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each Poloxamer concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Poloxamer concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the concentration at which a significant number of micelles are formed, leading to the partitioning of pyrene into the hydrophobic micellar core.

-

Determination of Micelle Size using Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. These fluctuations are related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

Materials:

-

Poloxamer solution at a concentration above the CMC

-

High-purity water (filtered through a 0.22 µm filter)

-

DLS instrument

Protocol:

-

Sample Preparation:

-

Prepare a Poloxamer solution at a desired concentration above its CMC.

-

Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

-

-

Measurement:

-

Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity fluctuations.

-

-

Data Analysis:

-

The software will generate a correlation function from the intensity fluctuations.

-

This correlation function is then used to calculate the diffusion coefficient and subsequently the hydrodynamic diameter (size) of the micelles.

-

The polydispersity index (PDI) will also be provided, indicating the breadth of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

-

Determination of Critical Micelle Temperature (CMT) using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The process of micellization is typically endothermic, and this heat change can be detected by DSC to determine the CMT.

Materials:

-

Poloxamer solution of known concentration

-

High-purity water

-

DSC instrument with hermetically sealed pans

Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the Poloxamer solution into a DSC pan.

-

Hermetically seal the pan to prevent solvent evaporation during the heating process.

-

Prepare a reference pan containing the same amount of high-purity water.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC instrument.

-

Set the desired temperature program, which typically involves a heating scan at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected CMT.

-

-

Measurement:

-

Run the DSC experiment. The instrument will record the heat flow difference between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the heat absorbed during micellization.

-

The onset temperature of this peak is generally taken as the CMT. The peak temperature represents the temperature at which the rate of micellization is maximal.

-

Visualizations of Poloxamer Self-Assembly and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Temperature and concentration-driven self-assembly of Poloxamer unimers into micelles.

Caption: Experimental workflow for determining the CMC of Poloxamers using pyrene fluorescence.

References

An In-depth Technical Guide to the Amphiphilic Nature of Poloxamers for Solubilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the amphiphilic properties of Poloxamers and their critical role in the solubilization of poorly water-soluble compounds. Poloxamers, also known by their trade name Pluronics®, are nonionic triblock copolymers with a unique structure that drives their self-assembly in aqueous environments, making them invaluable excipients in pharmaceutical formulations.[1][2][3] This document delves into the molecular architecture of Poloxamers, the thermodynamics of micellization, and the practical application of these polymers in enhancing drug solubility. Detailed experimental protocols, quantitative data, and visual diagrams are provided to equip researchers and formulation scientists with the necessary knowledge for their work.

The Amphiphilic Architecture of Poloxamers

Poloxamers are composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] This A-B-A block copolymer structure, specifically (PEO)a-(PPO)b-(PEO)a, is the cornerstone of their amphiphilic nature. The lengths of the PEO and PPO blocks can be varied, giving rise to a wide array of Poloxamers with different physicochemical properties and applications.[1] The nomenclature of Poloxamers, such as Poloxamer 407 (P407), provides key information about their structure: the first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of the PEO content.[2]

dot

Caption: Amphiphilic structure of a Poloxamer unimer.

Micellization: The Cornerstone of Solubilization

In aqueous solutions, when the concentration of Poloxamer surpasses a certain threshold known as the Critical Micelle Concentration (CMC), the unimers self-assemble into spherical structures called micelles.[1] This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic PPO blocks and water. The resulting micelle has a core-shell structure, with the hydrophobic PPO blocks forming the core and the hydrophilic PEO blocks forming the outer shell, or corona, which interfaces with the aqueous environment.[1] This micellar core provides a hydrophobic microenvironment capable of entrapping poorly water-soluble drug molecules, thereby increasing their overall solubility in the aqueous medium.[2]

The process of micellization is also temperature-dependent. Below the Critical Micelle Temperature (CMT), micelle formation is not favored. As the temperature increases, the solubility of the PPO block in water decreases, promoting the aggregation of unimers into micelles.[1]

dot

Caption: Self-assembly of Poloxamer unimers into a micelle.

Physicochemical Properties of Common Poloxamers

The selection of an appropriate Poloxamer for a specific solubilization application depends on its physicochemical properties. Key parameters include the molecular weight, the number of PEO and PPO units, the Critical Micelle Concentration (CMC), and the Hydrophilic-Lipophilic Balance (HLB). The HLB is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A higher HLB value corresponds to a more hydrophilic surfactant.

| Poloxamer | Pluronic® | Molecular Weight ( g/mol ) | PEO Units (a) | PPO Units (b) | CMC (% w/v) | HLB |

| 188 | F68 | 8400 | 76 | 29 | >1.0 | 29 |

| 407 | F127 | 12600 | 101 | 56 | 0.003-0.4 | 22 |

| 124 | L44 | 2200 | 12 | 20 | 0.4 | 16 |

| 237 | F87 | 7700 | 64 | 37 | 1.0-5.0 | 24 |

| 338 | F108 | 14600 | 141 | 44 | >1.0 | 27 |

Table 1: Physicochemical properties of selected Poloxamers.[1][4][5]

Experimental Protocol: Determination of Solubilization Capacity

This section outlines a detailed methodology for determining the solubilization capacity of a Poloxamer for a model hydrophobic drug using UV-Vis spectroscopy.

4.1. Materials and Equipment

-

Poloxamer of interest

-

Model hydrophobic drug

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2. Preparation of Standard Curve

-

Prepare a stock solution of the model hydrophobic drug in a suitable organic solvent (e.g., methanol, ethanol) at a known concentration.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

4.3. Phase Solubility Study

-

Prepare a series of aqueous solutions with increasing concentrations of the Poloxamer (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % w/v).

-

Add an excess amount of the model hydrophobic drug to each Poloxamer solution.

-

Stir the solutions at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to separate the undissolved drug.

-

Carefully collect the supernatant and dilute it appropriately with the corresponding Poloxamer solution to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax of the drug.

-

Calculate the concentration of the solubilized drug in each Poloxamer solution using the equation from the standard curve.

-

Plot the concentration of the solubilized drug against the concentration of the Poloxamer.

4.4. Data Analysis

The molar solubilization capacity (χ) can be calculated from the slope of the linear portion of the phase solubility diagram (above the CMC) using the following equation:

χ = (Stot - Sw) / (Csurf - CMC)

Where:

-

Stot is the total drug solubility in the presence of the surfactant.

-

Sw is the intrinsic solubility of the drug in water.

-

Csurf is the molar concentration of the surfactant.

-

CMC is the critical micelle concentration of the surfactant.

dot

Caption: Experimental workflow for drug solubilization evaluation.

Conclusion

The amphiphilic nature of Poloxamers, arising from their unique PEO-PPO-PEO triblock copolymer structure, is fundamental to their utility as effective solubilizing agents in pharmaceutical sciences. Their ability to self-assemble into core-shell micelles provides a powerful mechanism for encapsulating and solubilizing hydrophobic drugs, thereby enhancing their bioavailability. The selection of a suitable Poloxamer, guided by its physicochemical properties such as CMC and HLB, is crucial for optimizing drug formulations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of Poloxamers in their formulation challenges.

References

The Intricate Dance of Temperature and Concentration: A Technical Guide to the Phase Behavior of Poloxamer Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known as Pluronics, are a class of triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. Their unique temperature-sensitive self-assembly in aqueous solutions, transitioning from a low-viscosity solution (sol) at low temperatures to a semi-solid gel at higher temperatures, has positioned them as invaluable excipients in drug delivery systems. This technical guide delves into the core principles governing the phase behavior of Poloxamer aqueous solutions, with a particular focus on the influence of temperature. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the micellization and gelation phenomena, supported by quantitative data and detailed experimental protocols.

The Fundamental Principles: Micellization and Gelation

The thermoresponsive behavior of Poloxamers is a fascinating interplay of molecular forces driven by temperature changes. At low temperatures, both the PEO and PPO blocks of the Poloxamer unimers are hydrated, resulting in their dissolution in water to form a free-flowing solution. As the temperature increases, the PPO block undergoes dehydration due to the disruption of hydrogen bonds between the polymer and water molecules. This increased hydrophobicity of the central block drives the self-assembly of unimers into spherical structures known as micelles.

These micelles feature a hydrophobic core composed of the dehydrated PPO blocks, which can serve as a reservoir for hydrophobic drug molecules, and a hydrophilic corona of hydrated PEO blocks that forms the micelle-water interface. This process of micelle formation is characterized by two key parameters: the Critical Micelle Concentration (CMC) , which is the minimum concentration of Poloxamer required for micelle formation at a given temperature, and the Critical Micelle Temperature (CMT) , the temperature at which micellization occurs for a given Poloxamer concentration.

Upon further increasing the temperature or the Poloxamer concentration, these spherical micelles can pack into ordered structures, leading to a significant increase in viscosity and the formation of a thermoreversible gel. This transition from a sol to a gel is defined by the Critical Gel Concentration (CGC) and the Critical Gel Temperature (CGT) , also referred to as the sol-gel transition temperature. The gel structure is typically a result of the ordered packing of micelles into arrangements like a body-centered cubic (BCC) or hexagonal compact (HC) structure.[1] This reversible sol-gel transition is a key attribute exploited in various biomedical applications, including injectable drug depots, topical formulations, and cell encapsulation matrices.

The following diagram illustrates the temperature-dependent phase transition of Poloxamer aqueous solutions.

References

The Dual Personality of Poloxamers: A Technical Guide to the Roles of Polyethylene Oxide and Polypropylene Oxide Blocks

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, a class of synthetic triblock copolymers, have garnered significant attention within the pharmaceutical and biomedical fields. Their unique amphiphilic nature, arising from the distinct properties of their constituent polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) blocks, allows for a diverse range of applications, particularly in drug delivery. This technical guide provides an in-depth exploration of the fundamental roles of the PEO and PPO blocks, their influence on the physicochemical properties of Poloxamers, and their application in advanced drug delivery systems.

The Architectural Foundation: PEO and PPO Blocks

Poloxamers, also known by trade names such as Pluronics® and Kolliphor®, possess a simple yet elegant A-B-A triblock copolymer structure.[1][2][3] This architecture consists of a central hydrophobic block of polypropylene oxide (PPO) flanked by two hydrophilic blocks of polyethylene oxide (PEO).[1][2][3][4] The general chemical structure can be represented as (PEO)x–(PPO)y–(PEO)x, where 'x' and 'y' denote the number of repeating ethylene (B1197577) oxide and propylene (B89431) oxide units, respectively.[1]

The distinct characteristics of these two polymer blocks are the cornerstone of Poloxamer functionality:

-

Polypropylene Oxide (PPO) Block (The Hydrophobic Core): The PPO block is characterized by the presence of a methyl group on each repeating unit, rendering it hydrophobic. In aqueous environments, this block seeks to minimize its contact with water molecules. This hydrophobic nature is the primary driving force for the self-assembly of Poloxamers into micelles.[5][6] The PPO core of these micelles serves as a microenvironment for the encapsulation of poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[7][8]

-

Polyethylene Oxide (PEO) Block (The Hydrophilic Corona): The PEO blocks, lacking the methyl group, are hydrophilic and readily hydrate (B1144303) in aqueous solutions.[5][6] In the micellar structure, the PEO blocks form the outer shell, or corona, which interfaces with the surrounding aqueous medium. This hydrophilic corona provides several key functions:

-

Steric Stabilization: The PEO chains create a steric barrier that prevents the aggregation of micelles and their opsonization by the reticuloendothelial system, prolonging their circulation time in the body.

-

Biocompatibility: PEO is well-known for its biocompatibility and low toxicity, contributing to the overall safety profile of Poloxamers.[1]

-

Modulation of Drug Release: The thickness of the PEO corona can influence the rate of drug release from the micellar core.[9]

-

The interplay between the hydrophobic PPO core and the hydrophilic PEO corona is fundamental to the utility of Poloxamers in drug delivery.

Physicochemical Properties: A Balancing Act of PEO and PPO

The versatility of Poloxamers stems from the ability to tailor their physicochemical properties by varying the lengths of the PEO and PPO blocks, and consequently, their overall molecular weight and PEO/PPO ratio.[1][10] These variations give rise to a wide range of commercially available Poloxamers with distinct characteristics.[11]

Micellization and Critical Micelle Concentration (CMC)

In aqueous solutions, Poloxamer molecules exist as individual chains (unimers) at low concentrations.[12] As the concentration increases to a certain threshold, known as the Critical Micelle Concentration (CMC) , the unimers spontaneously self-assemble into spherical micelles.[5][12] This process is thermodynamically driven by the desire of the hydrophobic PPO blocks to escape the aqueous environment, leading to the formation of a PPO core surrounded by a PEO corona.[9]

The CMC is a critical parameter for drug delivery applications, as it determines the stability of the micelles upon dilution in the body. A lower CMC indicates a greater tendency for micelle formation and higher stability. The CMC is influenced by the PEO/PPO ratio and molecular weight.

Thermoresponsive Gelation and Critical Micelle Temperature (CMT)

A remarkable property of many Poloxamers is their ability to undergo a reversible sol-gel transition in response to temperature changes.[4][13] At a fixed concentration, as the temperature is raised to the Critical Micelle Temperature (CMT) , micellization is induced.[5][12] This is because the solubility of the PPO block in water decreases with increasing temperature, further promoting hydrophobic interactions.[12][14]

At higher polymer concentrations, this temperature-induced micellization can lead to the formation of a viscoelastic gel.[15][16] This occurs through the packing of micelles into an ordered lattice structure.[2] This thermoresponsive behavior is highly advantageous for in situ gelling drug delivery systems. A formulation can be administered as a low-viscosity liquid at room temperature and then transform into a gel at physiological body temperature, creating a depot for sustained drug release.[1][17]

Data Presentation: Physicochemical Properties of Common Poloxamers

The following table summarizes key physicochemical properties of several commonly used Poloxamers, highlighting the influence of the PEO and PPO block sizes.

| Poloxamer (Pluronic®) | PEO Units (x) | PPO Units (y) | Molecular Weight (Da) | PEO Content (%) | Critical Micelle Concentration (CMC) (w/v %) | Form at 25°C |

| P188 (F68) | ~80 | ~27 | ~8,400 | 80 | ~0.1 | Solid Flake |

| P237 (F87) | ~64 | ~37 | ~7,700 | 70 | - | Solid Flake |

| P338 (F108) | ~141 | ~44 | ~14,600 | 80 | - | Solid Flake |

| P407 (F127) | ~101 | ~56 | ~12,600 | 70 | ~0.003 - 0.03 | Solid Flake |

Data compiled from multiple sources.[13][18] Note that CMC values can vary depending on the measurement technique and conditions.

Role in Drug Delivery Systems

The unique properties endowed by the PEO and PPO blocks make Poloxamers highly versatile excipients in a variety of drug delivery systems.

Solubilization of Hydrophobic Drugs

A primary application of Poloxamers is to enhance the solubility of poorly water-soluble drugs.[8] The hydrophobic PPO core of the micelles acts as a reservoir for these drugs, effectively increasing their concentration in aqueous formulations.[5] The efficiency of drug solubilization is dependent on the size of the PPO core; Poloxamers with a larger PPO block generally exhibit a higher capacity for drug loading.[9]

Controlled Drug Release

Poloxamer-based formulations can be designed to provide sustained or controlled drug release.[17] The release of a drug from a Poloxamer micelle or gel is governed by a combination of diffusion and erosion of the polymer matrix.[17][19]

-

Diffusion: The drug molecules diffuse through the PPO core and the PEO corona into the surrounding medium. The rate of diffusion can be modulated by the length of the PEO chains, with longer chains potentially hindering drug transport.[9]

-

Erosion: In the case of hydrogels, the gradual dissolution of the Poloxamer matrix over time also contributes to drug release.

By selecting Poloxamers with appropriate PEO/PPO ratios and molecular weights, the drug release profile can be tailored to meet specific therapeutic needs.[20]

Interaction with Biological Membranes

The PEO and PPO blocks also dictate the interaction of Poloxamers with biological membranes. The hydrophobic PPO block can insert into the lipid bilayer of cell membranes, while the hydrophilic PEO blocks remain at the membrane-water interface.[21][22] This interaction can influence membrane fluidity and permeability.

This property is particularly relevant for applications such as:

-

Enhancing Drug Permeation: The interaction of Poloxamers with cell membranes can transiently increase their permeability, facilitating the intracellular delivery of drugs.

-

Membrane Stabilization: Certain Poloxamers, such as Poloxamer 188, have been shown to stabilize damaged cell membranes, a property attributed to the insertion of the PPO block into membrane defects.[21]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Probe Technique

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

-

Preparation of Poloxamer Solutions: Prepare a series of aqueous solutions of the Poloxamer at various concentrations, ranging from well below to well above the expected CMC.[23]

-

Addition of Pyrene: Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., methanol) to each Poloxamer solution.[23]

-

Solvent Evaporation: Gently evaporate the solvent from the pyrene stock solution, leaving the pyrene dispersed in the Poloxamer solutions.[23]

-

Equilibration: Allow the solutions to equilibrate for a specified period (e.g., 24 hours) at a constant temperature.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength is typically set to around 334 nm.

-

Data Analysis: Monitor the ratio of the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. A significant decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar cores. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the logarithm of the Poloxamer concentration.

Characterization of Thermoresponsive Gelation by Rheology

Rheological measurements are used to determine the sol-gel transition temperature and the mechanical properties of the Poloxamer hydrogel.

Methodology:

-

Sample Preparation: Prepare a Poloxamer solution of the desired concentration in a suitable aqueous medium.

-

Rheometer Setup: Load the sample onto the plate of a controlled-stress or controlled-strain rheometer equipped with a temperature control unit. A cone-and-plate or parallel-plate geometry is typically used.

-

Temperature Sweep: Perform a temperature sweep experiment, typically from a low temperature (e.g., 10°C) to a higher temperature (e.g., 50°C) at a controlled heating rate (e.g., 1°C/min).

-